molecular formula C11H14O2 B166486 4-tert-Butylbenzoic acid CAS No. 98-73-7

4-tert-Butylbenzoic acid

Cat. No. B166486
Key on ui cas rn: 98-73-7
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
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Patent
US06809119B2

Procedure details

A solution of 4-tert-butyl benzoic acid (0.2 g, 1.2 mmol in 10 mL of dry THF) cooled to 0° C. and treated with N-methyl-morpholine (1.6 mL, 14.6 mmol) as well as isobutyl chloroformate (1.7 mL, 1.3 mmol). Then the mixture was stirred for 10 minutes at 0° C. After hydrazine (0.6 g, 3.6 mmol) was added to the reaction mixture, it was stirred 3 hours at 25° C. The reaction was then diluted with ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution as well as brine, and concentrated in vacuum. The crude material was chromatographed on silica gel eluting with hexanes/ethyl acetate=2:1 to give 4-tert-butyl-benzoic acid hydrazide.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:29][NH2:30]>C(OCC)(=O)C>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH:29][NH2:30])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1.7 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
NN
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred for 10 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred 3 hours at 25° C
Duration
3 h
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution as well as brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel eluting with hexanes/ethyl acetate=2:1

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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